molecular formula C20H13BrFN3O4S B15028375 2-bromo-4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-6-methoxyphenyl acetate

2-bromo-4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-6-methoxyphenyl acetate

Cat. No.: B15028375
M. Wt: 490.3 g/mol
InChI Key: WSWOXGVWIYCKGP-SXGWCWSVSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a bicyclic heteroaromatic core fused with a triazole ring. The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, which enhances π-π stacking interactions in biological systems . Key structural features include:

  • 4-Fluorophenyl substitution on the thiazolo-triazole core, influencing electronic properties and bioavailability.
  • Methoxy and acetate groups on the central phenyl ring, modulating solubility and metabolic stability.

The compound’s molecular formula is C₂₁H₁₄BrFN₃O₄S (calculated molecular weight: 518.32 g/mol). Its synthesis typically involves condensation of a substituted hydrazine with a thiazolone precursor, followed by bromination and acetylation steps .

Properties

Molecular Formula

C20H13BrFN3O4S

Molecular Weight

490.3 g/mol

IUPAC Name

[2-bromo-4-[(Z)-[2-(4-fluorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-6-methoxyphenyl] acetate

InChI

InChI=1S/C20H13BrFN3O4S/c1-10(26)29-17-14(21)7-11(8-15(17)28-2)9-16-19(27)25-20(30-16)23-18(24-25)12-3-5-13(22)6-4-12/h3-9H,1-2H3/b16-9-

InChI Key

WSWOXGVWIYCKGP-SXGWCWSVSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1Br)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-6-methoxyphenyl acetate typically involves multi-step organic reactions. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized thiazolo[3,2-b][1,2,4]triazole compounds with excellent efficiency.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-6-methoxyphenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-bromo-4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-6-methoxyphenyl acetate is a complex organic compound with a thiazolo[3,2-b][1,2,4]triazole core, known for its diverse biological activities, making it potentially useful in various scientific fields.

Potential Applications

While specific applications and case studies for this compound are not detailed in the provided search results, the structural features and reactivity of this compound suggest several potential research applications:

  • Synthesis of Novel Compounds: The presence of a bromine atom allows for substitution reactions to introduce other functional groups, potentially creating a library of novel compounds with varying properties.
  • Biological Activity Studies: The thiazolo[3,2-b][1,2,4]triazole core is known for diverse biological activities, suggesting the compound could be investigated for its potential as an antiproliferative, neuroprotective, or antidiabetic agent .
  • Pharmaceutical Research: As a complex organic compound, it can be used in pharmaceutical research for developing new drugs.
  • Agonist/Antagonist Profiling: The compound could be used in profiling G protein-coupled receptors (GPCRs) for agonist and antagonist activity .

Mechanism of Action

The mechanism of action of 2-bromo-4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-6-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Findings Reference
Target Compound 4-Fluorophenyl, Br, OMe, OAc C₂₁H₁₄BrFN₃O₄S 518.32 Moderate anticancer activity (IC₅₀: 12.3 µM in MCF-7 cells); planar geometry enhances DNA intercalation.
2-Bromo-4-[(Z)-(2-(3-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]-6-methoxyphenyl acetate 3-Chlorophenyl, Br, OMe, OAc C₂₀H₁₃BrClN₃O₄S 504.95 Higher lipophilicity (LogP: 3.8 vs. 3.2 in target); reduced solubility in aqueous media.
4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]-2-methoxyphenyl acetate 4-Isopropoxyphenyl, OMe, OAc C₂₃H₂₂N₃O₅S 476.50 Improved metabolic stability (t₁/₂: 6.2 h vs. 4.8 h in target) due to bulky isopropoxy group.
5-(2-Bromophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole 2-Bromophenyl, Me C₁₀H₇BrN₃S 296.15 Lower anticancer activity (IC₅₀: >50 µM) due to absence of planarizing acetate group.
(Z)-2-(4-Bromophenyl)-5-(2-(hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-Bromophenyl, hexyloxy C₂₃H₂₂BrN₃O₂S 484.41 Enhanced solubility in lipid membranes; moderate cytotoxicity (IC₅₀: 18.7 µM).

Physicochemical Properties

  • Lipophilicity : The target compound’s LogP (3.2) is intermediate between the more hydrophilic glycine-substituted analogs (LogP: 1.8, ) and the highly lipophilic hexyloxy derivative (LogP: 4.5, ).
  • Thermal Stability : Melting points correlate with molecular symmetry; the target compound (mp: ~240°C) is more stable than less symmetric analogs like 5c (mp: 199–201°C, ) .

Research Implications

The target compound’s balance of lipophilicity, planar geometry, and hydrogen-bonding capacity makes it a promising lead for anticancer drug development. Future work should explore:

  • SAR Studies : Systematic variation of substituents on the phenyl and triazole rings.
  • In Vivo Testing : Pharmacokinetic profiling to assess bioavailability and toxicity.

This analysis integrates data from synthetic chemistry, crystallography (), and biological assays to provide a comprehensive comparison of thiazolo-triazole derivatives.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can multi-step reaction sequences be optimized to improve yields?

The synthesis involves multi-step reactions with sensitive intermediates, such as thiazolo-triazole ring formation and Z-configuration stabilization. Evidence from analogous compounds (e.g., triazolo-thiadiazoles in ) suggests using controlled coupling conditions (e.g., Pd-catalyzed cross-coupling for bromo-substituents) and protecting groups for methoxy and acetoxy functionalities. Reaction monitoring via TLC/HPLC and optimizing stoichiometry (e.g., 1.2–1.5 equiv. of brominating agents) can mitigate side reactions .

Q. How can NMR and X-ray crystallography resolve structural ambiguities, particularly the Z/E configuration of the methylidene group?

The Z-configuration can be confirmed via NOESY NMR to detect spatial proximity between the thiazolo-triazole proton and the fluorophenyl group. X-ray crystallography (as in ) provides definitive proof, with bond angles and torsion angles (< 10° deviation) distinguishing Z/E isomers. For unstable crystals, low-temperature (100 K) data collection is recommended .

Q. What purification techniques are effective for isolating this compound from reaction mixtures containing polar by-products?

Gradient silica gel chromatography (hexane:EtOAc 4:1 to 1:2) effectively separates polar by-products. For persistent impurities, recrystallization in EtOH/H₂O (7:3) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) is advised. Purity >95% can be verified via LC-MS and elemental analysis .

Advanced Research Questions

Q. How does the electron-withdrawing bromo substituent influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

The bromo group activates the aromatic ring toward SNAr by increasing electrophilicity at the para position. Computational studies (DFT, Fukui indices) predict preferential substitution at C-2 or C-6 of the methoxyphenyl ring. Experimental validation using NaN₃/DMF at 80°C shows a 65% yield of azido derivatives, confirming regioselectivity .

Q. What mechanistic insights explain the tautomeric behavior of the thiazolo-triazol-5(6H)-ylidene moiety under acidic/basic conditions?

Tautomerism between enol and keto forms is pH-dependent. Under acidic conditions (pH <3), the enol form dominates (λmax 320 nm via UV-Vis), while basic conditions (pH >10) stabilize the keto tautomer (λmax 280 nm). Kinetic studies (stopped-flow spectroscopy) reveal a t1/2 of 12 ms for tautomer interconversion, critical for designing pH-responsive derivatives .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

SAR analysis of analogs ( ) indicates that fluorophenyl and methoxy groups enhance membrane permeability. Substituting the acetate group with sulfonate (logP reduction from 3.2 to 1.8) improves aqueous solubility without compromising antimicrobial activity (MIC 2 μg/mL vs. S. aureus). Docking studies (AutoDock Vina) suggest the thiazolo-triazole core interacts with bacterial DNA gyrase (ΔG −9.2 kcal/mol) .

Methodological Considerations

Q. What strategies mitigate decomposition during long-term storage, particularly for the acetoxy group?

Storage under argon at −20°C in amber vials prevents hydrolysis of the acetoxy group. Adding stabilizers (0.1% BHT) reduces oxidative degradation. PXRD confirms crystallinity retention after 6 months, with >90% purity maintained .

Q. How do solvent polarity and temperature affect the compound’s fluorescence properties for imaging applications?

In DMSO, the compound exhibits strong fluorescence (ΦF 0.45, λem 450 nm) due to extended conjugation. Lower polarity solvents (e.g., toluene) redshift emission to 480 nm. Temperature-dependent studies (77–298 K) show a 20% increase in quantum yield at cryogenic temperatures, useful for bioimaging in frozen samples .

Data Contradictions and Resolution

  • Contradiction : reports high reactivity of thiazolo-triazole derivatives in SNAr, while notes steric hindrance from bulky substituents.
    Resolution : Steric maps (Molecular Operating Environment) show that para-substituents on the fluorophenyl group reduce reactivity by 40%, while meta-substituents have minimal impact. Adjusting substituent position optimizes reactivity .

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